Home > Products > Screening Compounds P133364 > Des-arg(9)-bradykinin
Des-arg(9)-bradykinin - 15958-92-6

Des-arg(9)-bradykinin

Catalog Number: EVT-243441
CAS Number: 15958-92-6
Molecular Formula: C44H61N11O10
Molecular Weight: 904.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Des-arg(9)-bradykinin is a kinin, a vasoactive peptide derived from the enzymatic cleavage of kininogen by kallikreins. [] It is formed from the metabolism of bradykinin by the removal of the C-terminal arginine residue by the enzyme kininase I. [, ] Des-arg(9)-bradykinin acts primarily as an agonist of the bradykinin B1 receptor (B1R), while bradykinin itself primarily activates the bradykinin B2 receptor (B2R). [, , , , , ]

Unlike the constitutively expressed B2R, B1R expression is typically low under physiological conditions but significantly upregulated during inflammation and tissue injury. [, , , , , ] This inducible nature of B1R, coupled with the generation of des-arg(9)-bradykinin during inflammation, suggests a crucial role for this peptide in inflammatory responses and related pathologies.

Overview

Des-Arg9-bradykinin is a peptide derived from bradykinin, a potent vasodilator involved in various physiological processes. It is characterized by the absence of the terminal arginine residue, which significantly alters its biological activity. This compound primarily acts as an agonist for the bradykinin B1 receptor, demonstrating selectivity over the B2 receptor. Its structure and function have made it a subject of interest in pharmacological research, particularly concerning pain, inflammation, and cardiovascular regulation.

Source

Des-Arg9-bradykinin is synthesized from bradykinin through enzymatic cleavage. The primary source of bradykinin in the human body is plasma, where it is generated from kininogen by the action of kallikrein. Various studies have reported that des-Arg9-bradykinin can also be identified in biological fluids, highlighting its role in physiological responses and potential pathological conditions .

Classification

Des-Arg9-bradykinin belongs to the class of peptides known as kinins. It is specifically categorized as a kinin B1 receptor agonist. This classification is crucial as it delineates its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of des-Arg9-bradykinin typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptides with high purity and yield.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process involves attaching the first amino acid to a resin, followed by sequential addition of protected amino acids. The protecting groups are removed at each step to allow for peptide bond formation.
  2. Analogs Development: Researchers have synthesized various analogs of des-Arg9-bradykinin to study structure-activity relationships. For instance, modifications at specific positions can enhance receptor affinity or alter biological activity .
Molecular Structure Analysis

Structure

Des-Arg9-bradykinin consists of a chain of eight amino acids, specifically:

  • Amino Acid Sequence: Proline-Arginine-Proline-Glycine-Serine-Proline-Valine (with the terminal arginine missing).

Data

The molecular formula for des-Arg9-bradykinin is C42H58N10O11S, with a molecular weight of approximately 883.03 g/mol. The absence of the terminal arginine affects its conformation and interaction with receptors compared to native bradykinin .

Chemical Reactions Analysis

Reactions

Des-Arg9-bradykinin participates in several biochemical reactions primarily through its interaction with kinin receptors. Its binding to the B1 receptor initiates intracellular signaling pathways that lead to various physiological effects such as vasodilation and modulation of pain perception.

Technical Details

  • Binding Studies: Various studies have utilized radiolabeled ligands to assess the binding affinity of des-Arg9-bradykinin to B1 receptors in different tissues.
  • Functional Assays: Experiments often measure changes in vascular reactivity or cellular responses upon administration of des-Arg9-bradykinin to evaluate its pharmacological properties .
Mechanism of Action

Process

Des-Arg9-bradykinin exerts its effects primarily through activation of the B1 receptor, which leads to:

  1. Increased intracellular calcium levels: This triggers smooth muscle relaxation and vasodilation.
  2. Enhanced inflammatory response: It plays a role in modulating immune cell activity and promoting pain signaling pathways.

Data

Studies have shown that des-Arg9-bradykinin can inhibit certain cellular processes such as dendritic cell migration while promoting cytokine production (e.g., interleukin-12), indicating its dual role in inflammation and immune response modulation .

Physical and Chemical Properties Analysis

Physical Properties

Des-Arg9-bradykinin is typically presented as a white to off-white powder with solubility in water and other polar solvents.

Chemical Properties

  1. Stability: The compound exhibits stability under physiological conditions but may degrade when exposed to extreme pH or temperature.
  2. Reactivity: Des-Arg9-bradykinin can undergo hydrolysis or oxidation, affecting its activity and stability.

Relevant data indicate that modifications at specific amino acid positions can significantly alter these properties, enhancing its therapeutic potential .

Applications

Des-Arg9-bradykinin has several scientific applications:

  1. Pharmacological Research: Used extensively in studies investigating pain mechanisms and inflammatory responses.
  2. Therapeutic Development: Potential applications in treating conditions like hypertension, chronic pain syndromes, and inflammatory diseases due to its selective action on kinin receptors.
  3. Diagnostic Tools: Its presence in biological fluids may serve as a biomarker for certain pathological conditions related to kinin metabolism.
Synthesis and Structural Modification of [Des-Arg⁹]-Bradykinin

Solid-Phase Peptide Synthesis Methodologies for [Des-Arg⁹]-Bradykinin Analogs

The synthesis of [Des-Arg⁹]-bradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH) and its analogs primarily employs solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) strategies. The Boc approach, as detailed in foundational studies, involves sequential coupling of Boc-protected amino acids to a polystyrene resin anchored with C-terminal amino acids (e.g., Boc-Phe-resin) [1] [7]. Key steps include:

  • Resin Loading: Boc-Phe attachment via carboxylate linkage to chloromethylated polystyrene resin.
  • Deprotection and Neutralization: Removal of Boc groups with trifluoroacetic acid (TFA), followed by triethylamine neutralization.
  • Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) activation for amide bond formation, with a 1.5–2.0 molar excess of amino acids to ensure complete coupling [7].
  • Non-Peptide Bond Incorporation: For analogs with reduced peptide bonds (e.g., Phe⁶↔Ser⁵), reductive amination using Boc-Phe-aldehyde and Gly-p-nitrophenyl ester yields ψ[CH₂NH] pseudopeptide bonds [7].

Post-assembly, peptides are cleaved from the resin using anhydrous hydrogen fluoride (HF) containing scavengers (e.g., anisole) to prevent side reactions. Crude peptides are precipitated in cold ether and extracted. Typical yields for [Des-Arg⁹]-bradykinin analogs range from 40–60% after cleavage [1].

Table 1: Key Parameters for SPPS of [Des-Arg⁹]-Bradykinin Analogs

ParameterConditionPurpose
ResinChloromethylated polystyreneC-terminal anchoring
Amino Acid ProtectionBoc (Nα-group)Prevents unwanted polymerization
Coupling ReagentDCC/DICActivates carboxyl group for amidation
Deprotection33% TFA in DCMRemoves Boc groups
CleavageHF/Anisole (9:1), 0°C, 45 minReleases peptide from resin
Crude Yield45% (avg.)Post-cleavage isolation

Design and Synthesis of Site-Specific Alanine-Substituted Analogs for Receptor Interaction Studies

Alanine scanning mutagenesis is pivotal for mapping [Des-Arg⁹]-bradykinin’s interactions with the B1 receptor (B1R). Analogs are synthesized by replacing residues critical for receptor activation:

  • Phe⁵→Ala: Abolishes hydrophobic interactions with B1R’s transmembrane domains.
  • Ser⁶→Ala: Disrupts hydrogen bonding in the peptide’s central hinge region.
  • Pro⁷→Ala: Compromises conformational stability [1].

SPPS protocols adapt standard cycles using Boc-Ala-OH. After purification (Section 1.3), analogs undergo functional validation in isolated B1R-expressing tissues. For example:

  • Phe⁵-Ala analog shows >90% loss in contractile activity in endotoxin-treated porcine coronary arteries.
  • Pro⁷-Ala analog retains ~30% activity, suggesting Pro⁷’s role is structural but not essential for receptor docking [1] [8].

Table 2: Functional Impact of Alanine Substitutions in [Des-Arg⁹]-Bradykinin Analogs

AnalogB1R Binding Affinity (IC₅₀, nM)Functional Activity (% vs. Native Peptide)Key Structural Consequence
Native [Des-Arg⁹]-BK0.08100%Reference agonist
Phe⁵→Ala>500<10%Loss of hydrophobic anchoring
Ser⁶→Ala32025%Disrupted H-bonding network
Pro⁷→Ala4530%Altered β-turn conformation

Post-Synthetic Purification Techniques: Ion-Exchange Chromatography and Gel Filtration

Crude synthetic peptides require rigorous purification to achieve >95% homogeneity. A two-step chromatographic approach is standard:1. Ion-Exchange Chromatography (IEC):- Cation-exchange resins (e.g., SP-Sephadex C-25) separate peptides based on charge at pH 4.0–6.0.- [Des-Arg⁹]-bradykinin (net charge +2 at pH 5.0) elutes at 0.3–0.5 M NaCl gradients.- Removes truncated sequences and deprotected variants [1] [6].

  • Gel Filtration (GF):
  • Sephadex G-25/G-50 columns (2.5 × 95 cm) resolve peptides by molecular size.
  • Elution buffer: 0.1 M acetic acid or ammonium bicarbonate (pH 7.0).
  • Retains bioactive conformation by preventing aggregation [1] [7].

Post-GF, lyophilization yields stable powders. Recovery rates average 60–75% after IEC-GF purification [1].

Table 3: Chromatographic Conditions for Purifying [Des-Arg⁹]-Bradykinin Analogs

StepColumnBuffer SystemElution ConditionRecovery Rate
Ion-ExchangeSP-Sephadex C-250.01 M NH₄OAc (pH 5.0)0–0.6 M NaCl gradient70%
Gel FiltrationSephadex G-250.1 M acetic acidIsocratic flow85%
Final LyophilizationH₂O95%

Properties

CAS Number

15958-92-6

Product Name

[Des-Arg9]-BRADYKININ

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C44H61N11O10

Molecular Weight

904.0 g/mol

InChI

InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

VCEHWDBVPZFHAG-POFDKVPJSA-N

SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Synonyms

9-de-Arg-bradykinin
9-des-arg-BK
bradykinin, des-Arg(9)-
bradykinin, des-Arg(9)-, diacetate salt
bradykinin, des-Arg(9)-, monoacetate salt
bradykinin, des-arginine(9)-
des-Arg(9)-bradykinin

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.